3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are recognized for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. The compound's molecular formula is , and it has a molecular weight of approximately 465.94 g/mol.
This compound is classified under triazoloquinazolines and is associated with various biological activities. It can be sourced from specialized chemical suppliers or synthesized in laboratory settings. Its structural uniqueness arises from the combination of a triazoloquinazoline core with specific substituents that enhance its pharmacological potential.
The synthesis of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide typically involves multiple steps:
These methods are supported by various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure of the synthesized compound.
The molecular structure of 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide features a triazoloquinazoline core with distinct substituents:
InChI=1S/C24H24ClN5O3/c25-17-9-7-16(8-10-17)15-29-23(32)19-5-1-2-6-20(19)30-21(27-28-24(29)30)11-12-22(31)26-14-18-4-3-13-33-18/h1-2,5-10,18H,3-4,11-15H2,(H,26,31)The structure can be represented using SMILES notation as follows:
C1CC(OC1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl.
The compound can undergo various chemical reactions:
These reactions highlight the versatility of the compound in synthetic chemistry.
The mechanism of action for 3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,4-difluorophenyl)propanamide involves its interaction with specific molecular targets within biological systems. It may bind to certain receptors or enzymes that modulate their activity, leading to various biological effects such as anticancer or anti-inflammatory responses. Detailed studies are necessary to elucidate its exact molecular targets and pathways involved.
The physical properties of this compound include:
Key chemical properties include:
The compound shows promise in various scientific fields due to its biological activities:
These applications underscore the significance of this compound in pharmaceutical research and development.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5